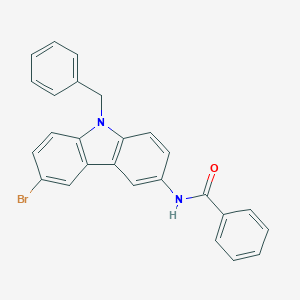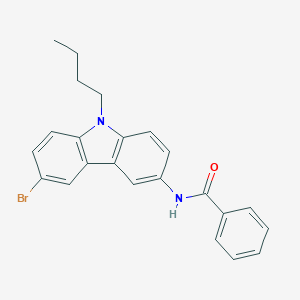![molecular formula C12H16FNO3S B279029 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing piperidines and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine involves the inhibition of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. Inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. Furthermore, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain. This can improve cognitive function and may have potential therapeutic applications in the treatment of Alzheimer's disease. Furthermore, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity using column chromatography. Furthermore, it has been studied for its potential therapeutic applications in various scientific research fields, making it a useful compound for drug discovery. However, there are also limitations to the use of this compound in lab experiments. It has been found to exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine. One potential direction is the further exploration of its potential therapeutic applications in the treatment of Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, the potential anticancer activity of this compound warrants further investigation. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature for several hours. The product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been studied for its potential anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro. Furthermore, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
Molecular Formula |
C12H16FNO3S |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H16FNO3S/c1-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
QGGIELCYOJBGSB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCCC2 |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




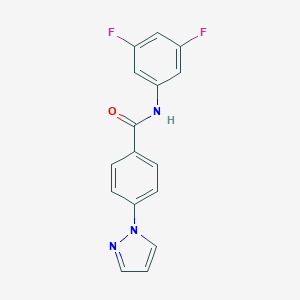
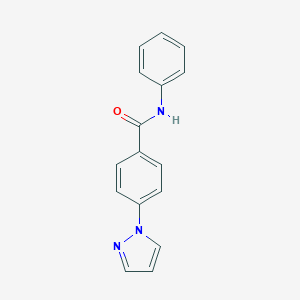

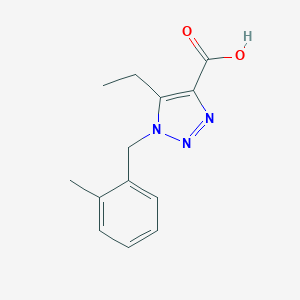
![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)
![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)
![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)
